3-Fluoro-5-nitrobenzonitrile
Overview
Description
3-Fluoro-5-nitrobenzonitrile is an organic compound with the chemical formula C7H3FN2O2. It is characterized by the presence of both fluorine and nitro functional groups attached to a benzonitrile core. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
This compound is a benzene derivative with a fluorine, a nitrile, and a nitro electron withdrawing groups . It’s often used as a building block in chemical synthesis , suggesting it may interact with a variety of molecular targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-nitrobenzonitrile . Factors such as pH, temperature, and the presence of other reactive substances could potentially affect its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-fluorobenzonitrile. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.
Major Products:
Reduction: 3-Fluoro-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzonitrile
- 4-Fluoro-3-nitrobenzonitrile
- 3-Bromo-5-fluorobenzonitrile
Comparison: 3-Fluoro-5-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which can significantly influence its chemical reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may offer distinct advantages in terms of selectivity and yield in synthetic applications .
Properties
IUPAC Name |
3-fluoro-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVDTRGEVKDJOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374629 | |
Record name | 3-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110882-60-5 | |
Record name | 3-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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